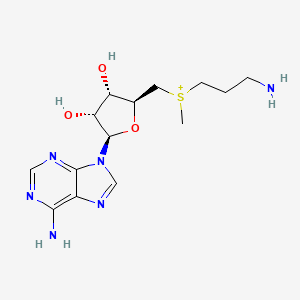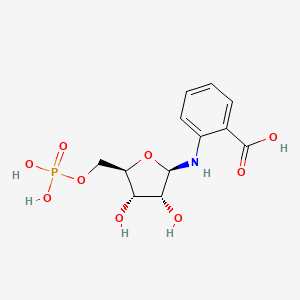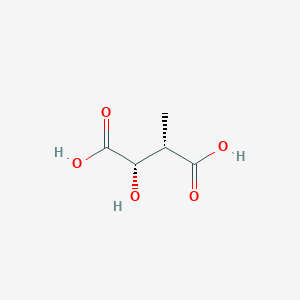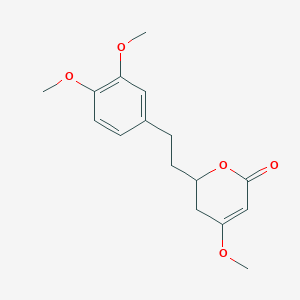
11,12-Dimethoxydihydrokawain
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11, 12-Dimethoxydihydrokawain, also known as 7, 8-dihydro-11, 12-dimethoxykawain, belongs to the class of organic compounds known as kavalactones. These are lactones, which is structurally characterized by a benzene ring and a pyranone moiety, linked to each other to form a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton. 11, 12-Dimethoxydihydrokawain exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 11, 12-dimethoxydihydrokawain is primarily located in the membrane (predicted from logP). Outside of the human body, 11, 12-dimethoxydihydrokawain can be found in beverages. This makes 11, 12-dimethoxydihydrokawain a potential biomarker for the consumption of this food product.
2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one is an aromatic ether and a member of 2-pyranones.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The enantioselective synthesis of compounds related to 11,12-Dimethoxydihydrokawain has been a subject of study. For instance, the synthesis of trans-7,8-dimethoxy-11,12-dehydrocalamenene, which is an intermediate for marine serrulatane and amphilectane diterpenes, was achieved starting from a styrene. This synthesis involved asymmetric Rh-catalyzed hydroboration using a novel chiral P,P-bidentate ligand, leading to an organoboron intermediate and then forming the 1,4-trans-disubstituted tetralin skeleton through a Friedel-Crafts-type cationic cyclization (Werle et al., 2007).
Chemical Rearrangement Studies
Chemical rearrangement studies involving methyl 11,12-di-O-methyl-6,7-didehydrocarnosate, derived from the natural product carnosol, demonstrate interesting rearrangement under specific conditions to form compounds like 11,12-dimethoxy-20(10→7)abeo-abieta-5(10),8,11,13-tetraen-20-oic acid (Gutiérrez Luis et al., 1996).
Synthetic Dimerizer Applications
The development of synthetic dimerizers for regulating protein-protein interactions in biological research and gene and cell therapies is another application area. Compounds like AP1510 have been studied for their efficacy in regulating protein dimerization events inside engineered cells, including the induction of apoptosis and regulation of transcription (Amara et al., 1997).
NMR Spectroscopy
The complete assignment of the 1H and 13C NMR spectra of compounds related to 11,12-Dimethoxydihydrokawain, such as 11,12-dimethoxy[1]benzothieno[3,2-a]-4,7-phenanthroline, has been achieved using two-dimensional NMR techniques. This aids in understanding the structure and properties of these compounds (Musmar & Castle, 1991).
Investigation of Toxicity and Gene Regulation
The mechanisms of toxicity and gene regulation by compounds like 14-deoxy-11,12-didehydroandrographolide in T-47D breast carcinoma cells have been studied. This research focuses on how these compounds exert cytotoxic effects and regulate genes related to cell cycle arrest and growth suppression (Tan et al., 2012).
Eigenschaften
CAS-Nummer |
38146-60-0 |
|---|---|
Produktname |
11,12-Dimethoxydihydrokawain |
Molekularformel |
C16H20O5 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C16H20O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h5,7-8,10,12H,4,6,9H2,1-3H3 |
InChI-Schlüssel |
HEURTYMJWQPWNN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |
melting_point |
124-125°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




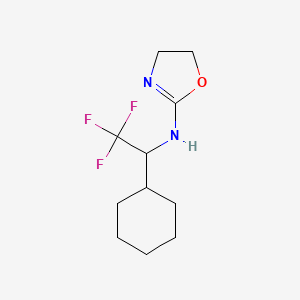
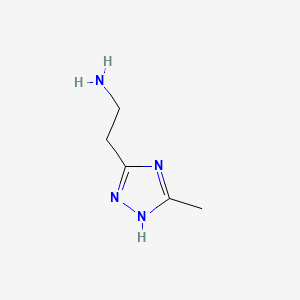
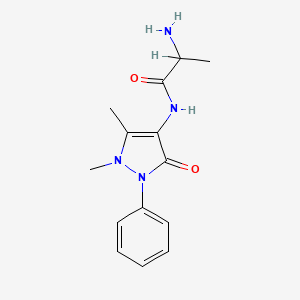
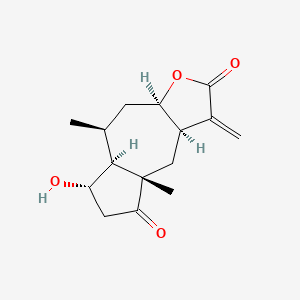
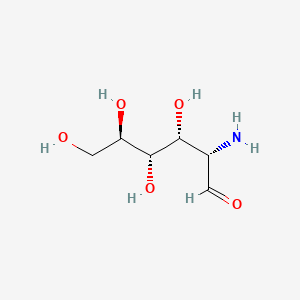
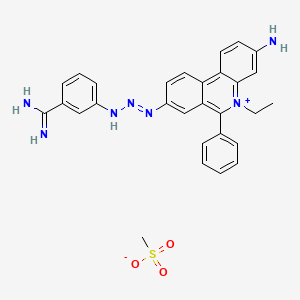
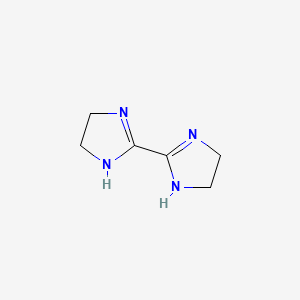
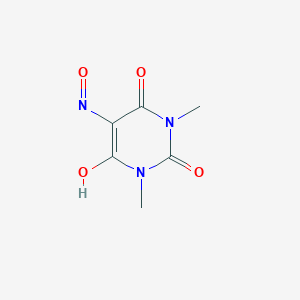
![7-Chloro-8-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1203577.png)

